Pharmacological Inactivity vs. Ramiprilat
Ramiprilat diketopiperazine is pharmacologically inactive as an ACE inhibitor, whereas the active metabolite ramiprilat exhibits potent inhibition. FDA prescribing information explicitly classifies ramiprilat diketopiperazine acid among metabolites that 'all of which are inactive' [1]. Ramiprilat demonstrates approximately 6-fold higher ACE inhibitory activity than the parent prodrug ramipril [1]. This binary active/inactive classification is critical for interpreting plasma ACE activity measurements and differentiating therapeutic ramiprilat exposure from inactive circulating metabolites.
| Evidence Dimension | ACE inhibitory activity |
|---|---|
| Target Compound Data | Inactive (no ACE inhibitory activity detected) |
| Comparator Or Baseline | Ramiprilat: ~6× ACE inhibitory activity of ramipril (active metabolite) |
| Quantified Difference | Qualitative binary difference: inactive vs. active (6× ramipril activity) |
| Conditions | FDA prescribing information; in vivo metabolism following oral ramipril administration |
Why This Matters
This qualitative yet definitive differentiation ensures that researchers studying ACE inhibition or clinical pharmacokinetics do not misinterpret ramiprilat diketopiperazine as contributing to therapeutic effect.
- [1] FDA Package Insert: Ramipril (Atlantic Biologicals Corps), Page 5, Section: Metabolism, 2010. View Source
